7-(3-Oxocyclohexyl)heptanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-(3-oxocyclohexyl)heptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNVKYEGQPMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642358 | |
| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-99-1 | |
| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Organic Solvent Solubility of 7-(3-Oxocyclohexyl)heptanenitrile
Executive Summary
The solubility of a compound is a critical physicochemical parameter that dictates its utility in a vast range of scientific applications, from reaction chemistry and purification to formulation development and ADME profiling in drug discovery. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 7-(3-Oxocyclohexyl)heptanenitrile (CAS No. 898784-99-1) in organic solvents. Due to the absence of published experimental data for this specific molecule, this document serves as a first-principles guide, combining theoretical knowledge with a robust, field-proven experimental protocol. We detail the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the definitive determination of thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a reliable methodology for characterizing the solubility profile of this or structurally related compounds.
Introduction: The Significance of Solubility
This compound is a bifunctional organic molecule featuring a polar nitrile group and a moderately polar ketone within a nonpolar cyclohexyl and heptyl framework. This structural amalgam presents a nuanced solubility profile that is highly dependent on the chosen solvent system. Understanding this profile is not merely an academic exercise; it is fundamental to the compound's practical application.
-
In Process Chemistry: Solvent selection is paramount for optimizing reaction yields, controlling reaction kinetics, and facilitating product isolation and purification via crystallization.
-
In Pharmaceutical Development: The solubility of an active pharmaceutical ingredient (API) directly influences its formulation possibilities, dissolution rate, and ultimately, its bioavailability.[1] Poor solubility is a major hurdle in drug development, often leading to costly and time-consuming formulation challenges.[1]
-
In Analytical Chemistry: Preparing solutions of known concentration for analytical standards, bioassays, and screening campaigns requires precise solubility data to ensure data integrity and avoid artifacts from compound precipitation.
This guide provides the foundational knowledge and a practical, self-validating protocol to empower researchers to generate high-quality solubility data for this compound.
Physicochemical Profile and Solubility Prediction
To approach solubility determination rationally, we must first understand the molecule's intrinsic properties. While experimental data is sparse, we can predict key parameters based on its structure and compare them to related analogs.
Compound: this compound CAS Number: 898784-99-1 Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.32 g/mol
| Parameter | Predicted/Estimated Value | Implication for Solubility |
| Calculated logP (XLogP3-AA) | ~3.0 - 4.0 | A positive logP value in this range indicates a significant nonpolar character, suggesting a preference for lipophilic (nonpolar) organic solvents over water. Compounds with high logP values are often poorly soluble in aqueous media.[2][3] |
| Topological Polar Surface Area (TPSA) | ~40.9 Ų (based on nitrile and ketone groups) | This moderate TPSA arises from the oxygen and nitrogen atoms.[4][5] It provides sites for polar interactions (dipole-dipole, hydrogen bond acceptance) with polar solvents. However, this polar contribution is counterbalanced by the large nonpolar hydrocarbon scaffold.[6] |
Expert Analysis: The molecular structure presents a duality. The long alkyl chain and cyclohexyl ring create a significant nonpolar, hydrophobic backbone that will favor dissolution in nonpolar solvents through London dispersion forces.[7] Concurrently, the ketone and nitrile functional groups introduce polarity, allowing for dipole-dipole interactions with polar aprotic and polar protic solvents.[8] Therefore, we can predict that this compound will exhibit poor aqueous solubility but good to moderate solubility in a range of organic solvents. Its optimal solubility will likely be found in solvents of intermediate polarity that can effectively solvate both the nonpolar and polar regions of the molecule. The guiding principle of "like dissolves like" is the cornerstone of our experimental design.[9]
The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data, an experimental approach is required. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[12] The protocol below is a robust, self-validating system for this purpose.
3.1. Causality Behind Experimental Choices
-
Why Shake-Flask? Unlike kinetic methods that can overestimate solubility by creating supersaturated solutions, the shake-flask method allows the system to reach its lowest energy state—thermodynamic equilibrium—providing the most accurate and relevant solubility value.[1][13]
-
Why Excess Solute? The presence of undissolved solid material is crucial. It ensures that the solution is truly saturated and remains so throughout the experiment, acting as a reservoir to maintain equilibrium.[10]
-
Why Prolonged Equilibration? Reaching equilibrium is not instantaneous. Shaking for an extended period (e.g., 24-48 hours) provides sufficient time for the dissolution process to stabilize. Taking samples at multiple time points (e.g., 24h and 48h) serves as an internal validation; if the concentration is unchanged, equilibrium has been reached.[10]
-
Why Temperature Control? Solubility is temperature-dependent.[7] Conducting the experiment in a temperature-controlled shaker is essential for reproducibility and data accuracy. Standard ambient temperature (25 °C) is typically used unless specific conditions are required.
-
Why HPLC Quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved compound.[14] It allows for the separation of the analyte from any potential impurities or degradants, ensuring that only the compound of interest is measured.[15]
3.2. Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in a selected range of organic solvents at 25 °C.
Materials:
-
This compound (solid, high purity)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled orbital shaker
-
Centrifuge capable of holding vials
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents)
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
Solvents (HPLC Grade): A selection covering a range of polarities is recommended (see Table 2).
Workflow Diagram:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Step-by-Step Procedure:
-
Preparation of Stock Solutions for Calibration Curve: a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. c. Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations.
-
HPLC Method Development: a. Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the compound with a reasonable retention time. b. Establish an injection volume and a UV detection wavelength that gives a good signal-to-noise ratio for the calibration standards. c. Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration) and verify its linearity (R² > 0.99).
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to several vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration (e.g., 5-10 mg per mL of solvent) is sufficient. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials vigorously for 24 hours. c. After 24 hours, briefly remove the vials and allow the solid to settle. Take a sample for analysis as described in Step 5. d. Return the vials to the shaker and continue shaking for another 24 hours (total 48 hours). Sample again. This second time point is critical to validate that equilibrium has been reached.
-
Sample Processing and Analysis: a. After the desired equilibration time, remove the vials from the shaker and centrifuge them at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. b. Carefully withdraw a portion of the clear supernatant using a syringe. c. Immediately filter the supernatant through a chemically compatible 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles. d. If the supernatant concentration is expected to be high, perform an accurate, pre-determined dilution with the mobile phase to bring it within the range of the calibration curve. e. Inject the processed sample(s) into the HPLC system and record the peak area.
-
Calculation: a. Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the analyzed (and potentially diluted) sample. b. Account for any dilution factors to determine the final concentration in the original saturated solution. c. The solubility is the average concentration from the triplicate samples. Compare the 24-hour and 48-hour results; if they are within acceptable experimental error (e.g., <10% difference), the 48-hour value can be reported as the thermodynamic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison of the compound's behavior across a spectrum of solvents.
Table 1: Template for Recording Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Type | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | Nonpolar | 1.9 | [Experimental Value] | [Calculated Value] | |
| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] | [Calculated Value] | |
| Acetone | Polar Aprotic | 21 | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Calculated Value] | |
| 2-Propanol (IPA) | Polar Protic | 18 | [Experimental Value] | [Calculated Value] | |
| Ethanol | Polar Protic | 24.3 | [Experimental Value] | [Calculated Value] | |
| Methanol | Polar Protic | 32.6 | [Experimental Value] | [Calculated Value] | |
| Water | Polar Protic | 78.5 | [Experimental Value] | [Calculated Value] |
¹Dielectric constants are approximate values used to indicate solvent polarity.[16]
Conclusion
This guide provides a comprehensive framework for the systematic determination of the organic solvent solubility of this compound. By combining theoretical predictions based on physicochemical properties with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, purification, and pharmaceutical development. The detailed shake-flask method serves as the cornerstone of this process, ensuring the determination of true thermodynamic solubility, a parameter of fundamental importance across the chemical sciences.
References
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]
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PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
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Kramer, S., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Course Material. [Link]
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van der Spoel, D., et al. (2006). Quantum mechanical polar surface area. PubMed Central. [Link]
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Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
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Cheméo. (n.d.). Chemical Properties of Heptanonitrile (CAS 629-08-3). Cheméo. [Link]
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Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]
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PubChem. (n.d.). Heptanenitrile, 7-bromo-. PubChem. [Link]
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Verma, R. P., et al. (2012). Analysing molecular polar surface descriptors to predict blood-brain barrier permeation. Journal of Pharmacy and Pharmacology. [Link]
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Chemistry LibreTexts. (2023). Solubility Rules. Chemistry LibreTexts. [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
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Wikipedia. (n.d.). Solubility. Wikipedia. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
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PubChem. (n.d.). 2-(3-Oxocyclohexyl)propanenitrile. PubChem. [Link]
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Hughes, J. D., et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]
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Discovery and history of 7-(3-Oxocyclohexyl)heptanenitrile
An In-depth Technical Guide on 7-(3-Oxocyclohexyl)heptanenitrile: Synthesis, Characterization, and Applications
Authored by Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule with potential applications in chemical synthesis and materials science. The document elucidates the probable synthetic routes based on established organic chemistry principles, details its physicochemical properties, and explores its potential as an intermediate in the development of novel compounds. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing, offering foundational knowledge and practical insights into the chemistry of this compound.
Introduction and Historical Context
While the specific historical narrative of the first synthesis of this compound is not extensively documented in readily available scientific literature, its structural motifs suggest its emergence from the broader field of research into cycloaliphatic compounds and long-chain functionalized nitriles. The development of such molecules is often driven by the need for versatile building blocks in organic synthesis, particularly for pharmaceuticals and specialty polymers. The presence of a reactive ketone group on a cyclohexane ring and a terminal nitrile group on a heptyl chain offers two distinct points for chemical modification, making it a valuable intermediate. Its CAS number is 898784-99-1.[][2]
The synthesis of related structures, such as 3-(2-oxocyclohexyl)propanenitrile, has been a subject of academic interest, focusing on methods like the Michael addition.[3][4] This body of research provides a logical framework for proposing the synthetic pathways to this compound.
Synthesis and Mechanistic Pathways
The synthesis of this compound can be achieved through several established organic chemistry reactions. A plausible and efficient method involves the Michael addition of a suitable nucleophile to a cyclohexenone, followed by the introduction of the heptanenitrile chain.
Proposed Synthetic Protocol
A likely synthetic route involves the reaction of a Grignard reagent derived from a halo-heptanenitrile with cyclohexenone in the presence of a copper catalyst to favor 1,4-addition.
-
Step 1: Formation of the Grignard Reagent: 7-Bromoheptanenitrile is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.[5]
-
Step 2: Copper-Catalyzed Michael Addition: The freshly prepared Grignard reagent is then added to a solution of cyclohexenone at low temperature, typically in the presence of a catalytic amount of a copper(I) salt (e.g., CuI). The copper catalyst is crucial for directing the nucleophilic attack to the β-carbon of the α,β-unsaturated ketone, resulting in the desired 1,4-conjugate addition.
-
Step 3: Work-up and Purification: The reaction is quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution) to neutralize the intermediate enolate and any unreacted Grignard reagent. The crude product is then extracted with an organic solvent, dried, and purified using column chromatography to yield pure this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent.
-
Copper Catalyst: The use of a copper catalyst is a standard and effective method to promote the 1,4-addition of Grignard reagents to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl group.
-
Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic species and enhance the selectivity of the reaction, reducing the formation of side products.
Mechanistic Diagram
Caption: Proposed synthetic pathway for this compound.
Physicochemical Properties and Characterization
The structural features of this compound determine its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C13H21NO | [][2] |
| Molecular Weight | 207.31 g/mol | [][2] |
| Boiling Point (Predicted) | 355.5 ± 15.0 °C | [2] |
| Density (Predicted) | 0.957 ± 0.06 g/cm³ | [2] |
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring, including those adjacent to the ketone and the point of attachment of the side chain. The heptyl chain protons would appear as a series of multiplets, with the methylene group adjacent to the nitrile function being deshielded.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display a resonance for the carbonyl carbon around 210 ppm and a signal for the nitrile carbon around 120 ppm. The remaining signals would correspond to the carbons of the cyclohexane ring and the heptyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ketone carbonyl (C=O) stretching vibration around 1715 cm⁻¹ and a sharp, medium-intensity band for the nitrile (C≡N) stretch near 2245 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 207, confirming the molecular weight.
Potential Applications and Future Research Directions
The bifunctional nature of this compound makes it a versatile intermediate for further chemical transformations.
-
Pharmaceutical Synthesis: The ketone functionality can be a handle for various reactions, such as reductions, reductive aminations, and aldol condensations, to build more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functional groups in pharmaceutically active compounds. The overall structure could serve as a scaffold for the development of new therapeutic agents. The structural unit of a dihydroxy heptanoic acid derivative, which can be accessed from nitrile precursors, is found in a range of statin drugs.[6]
-
Polymer and Materials Science: The terminal nitrile group can be utilized in polymerization reactions. For instance, it can be converted to an amine and subsequently used in the formation of polyamides or polyimines. The cyclohexyl group would impart rigidity and potentially interesting thermal properties to the resulting polymers.
-
Agrochemicals: Similar structures are sometimes used as intermediates in the synthesis of agrochemicals.[7]
Logical Workflow for Further Functionalization
Caption: Potential chemical transformations of this compound.
Future Outlook:
Further research on this compound could focus on the stereoselective synthesis to obtain specific enantiomers or diastereomers, which would be of significant interest for pharmaceutical applications. Exploring its utility in the synthesis of novel polymers and functional materials could also open up new avenues for this versatile chemical intermediate.
References
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Title: Heptanenitrile | C7H13N | CID 12372 Source: PubChem - NIH URL: [Link]
- Title: Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives Source: Google Patents URL
-
Title: Synthesis of 3-(2-oxocyclohexyl)propanenitrile Source: Chemistry Stack Exchange URL: [Link]
-
Title: heptane nitrile, 629-08-3 Source: The Good Scents Company URL: [Link]
-
Title: Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 Source: PubChem - NIH URL: [Link]
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Illuminating the Conformational Landscape and Electronic Profile of 7-(3-Oxocyclohexyl)heptanenitrile: A Theoretical and Computational Blueprint
Abstract
This technical guide delineates a comprehensive theoretical framework for the in-depth molecular structure elucidation of 7-(3-Oxocyclohexyl)heptanenitrile, a molecule of interest in synthetic chemistry and potential drug development. In the absence of extensive empirical data, this document serves as a blueprint for a robust computational investigation, leveraging quantum chemical methods to predict its geometric, energetic, and electronic properties. We will detail the strategic application of Density Functional Theory (DFT) to navigate the molecule's conformational complexities, arising from its flexible heptanenitrile chain and the stereochemistry of the cyclohexanone ring. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry as a predictive tool to understand and ultimately harness the molecular characteristics of novel chemical entities.
Introduction: The Rationale for a Theoretical Deep Dive
This compound presents a fascinating structural amalgam, combining a polar nitrile group, a reactive keto functionality, and a conformationally mobile aliphatic chain and ring system. Understanding the three-dimensional arrangement of its atoms, the distribution of electron density, and the molecule's vibrational modes is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Experimental characterization through techniques like X-ray crystallography or NMR spectroscopy can be resource-intensive, particularly for a novel compound.[1][2] Computational chemistry, however, offers a powerful and cost-effective avenue for a priori characterization.[3]
This guide will lay out a systematic, multi-tiered computational protocol. Our approach is designed to be self-validating by progressing from broader, less computationally expensive methods to more refined, high-accuracy calculations. This ensures a comprehensive exploration of the potential energy surface and a high degree of confidence in the final predicted structure and properties.
Foundational Strategy: A Multi-Step Computational Workflow
The theoretical investigation of this compound's molecular structure is best approached through a sequential and logical workflow. This ensures that computationally intensive, high-accuracy calculations are performed on geometrically plausible conformers.
Figure 1: A multi-step workflow for the theoretical elucidation of molecular structure.
Detailed Protocols: From Initial Geometry to Electronic Properties
Part 1: Initial Molecular Model and Conformational Analysis
The presence of multiple rotatable bonds in the heptanenitrile chain and the puckering of the cyclohexanone ring means that this compound can exist in numerous conformations. A thorough exploration of these possibilities is critical.
Experimental Protocol: Conformational Search
-
Initial Structure Construction: A 3D model of this compound will be constructed using a molecular modeling software package. Stereoisomerism at the point of attachment of the heptanenitrile chain to the cyclohexanone ring will be considered, with separate starting structures for axial and equatorial configurations.
-
Molecular Mechanics (MM) Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or a similar advanced force field, will be employed for an initial, rapid conformational search. These methods are computationally inexpensive and ideal for exploring a large conformational space.
-
Systematic Conformational Search: A systematic or Monte Carlo search will be initiated to rotate all acyclic single bonds through 360 degrees in discrete steps. For the cyclohexanone ring, both chair and boat conformations will be considered.
-
Energy Minimization and Filtering: Each generated conformer will be subjected to a brief energy minimization using the selected MM force field. The resulting unique conformers will be sorted by their steric energy, and a representative set of low-energy conformers (e.g., all conformers within 10 kcal/mol of the global minimum) will be selected for the next stage.
Part 2: Quantum Mechanical Refinement with Density Functional Theory (DFT)
The geometries of the low-energy conformers identified through molecular mechanics will be further refined using the more accurate methods of quantum mechanics, specifically Density Functional Theory (DFT).[4][5][6] DFT provides a good balance between computational cost and accuracy for organic molecules.[7][8]
Experimental Protocol: DFT Geometry Optimization
-
Selection of DFT Functional and Basis Set: A widely used hybrid functional, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, is a robust starting point. This will be paired with a Pople-style basis set, for instance, 6-31G(d), which includes polarization functions on heavy atoms to accurately describe bonding.
-
Geometry Optimization: Each pre-optimized conformer from the molecular mechanics search will be subjected to a full geometry optimization at the chosen DFT level of theory. This process systematically alters the atomic coordinates to find the lowest energy arrangement on the potential energy surface.
-
Solvation Effects (Optional but Recommended): To simulate a more realistic chemical environment, geometry optimizations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a solvent like water or a non-polar solvent, depending on the intended application.
Part 3: Validation and Spectroscopic Prediction
A crucial step in any computational study is to ensure that the optimized geometries correspond to true energy minima and not saddle points on the potential energy surface. This is achieved through a vibrational frequency analysis.
Experimental Protocol: Vibrational Frequency Analysis
-
Frequency Calculation: For each DFT-optimized conformer, a vibrational frequency calculation will be performed at the same level of theory.
-
Verification of Minima: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The presence of one or more imaginary frequencies would indicate a transition state, necessitating further geometry optimization.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. The characteristic stretching frequencies of the nitrile (C≡N) and ketone (C=O) groups are of particular interest and can be compared with experimental data if available.[9]
Predicted Molecular Properties and Data Presentation
The DFT calculations will yield a wealth of information about the most stable conformer of this compound. This data should be presented in a clear and accessible format.
Table 1: Predicted Geometric Parameters for the Global Minimum Conformer
| Parameter | Bond/Angle/Dihedral | Predicted Value (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | C≡N | Hypothetical Value: 1.15 |
| C=O (cyclohexanone) | Hypothetical Value: 1.21 | |
| C-C (chain) | Hypothetical Value: 1.53 - 1.54 | |
| Bond Angles (°) | C-C≡N | Hypothetical Value: 179.5 |
| C-C-C (chain) | Hypothetical Value: 112.0 - 114.0 | |
| C-C(=O)-C (ring) | Hypothetical Value: 117.0 | |
| Key Dihedral Angles (°) | C(ring)-C(ring)-C(chain)-C(chain) | Hypothetical Value: -175.0 (anti-periplanar) |
Table 2: Predicted Spectroscopic and Electronic Properties
| Property | Predicted Value (B3LYP/6-31G(d)) |
| Vibrational Frequencies (cm⁻¹) | C≡N stretch |
| C=O stretch | |
| Electronic Properties | Dipole Moment (Debye) |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (eV) |
Visualizing Molecular Orbitals and Electron Density
A key advantage of theoretical studies is the ability to visualize concepts that are not directly observable. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
Figure 2: Relationship between optimized geometry and derived electronic properties.
The HOMO is expected to be localized around the regions of high electron density, such as the lone pairs of the oxygen and nitrogen atoms. The LUMO will likely be centered on the electrophilic carbons of the carbonyl and nitrile groups.[10] An electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into potential sites for nucleophilic and electrophilic attack.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically rigorous computational methodology for the theoretical study of this compound's molecular structure. By systematically progressing from broad conformational searches to high-accuracy DFT calculations, this approach is designed to yield reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. The insights gained from such a study would provide a solid foundation for understanding its chemical behavior and for guiding future experimental work, including synthesis optimization and biological screening. The predicted properties can serve as a benchmark for subsequent empirical validation, demonstrating the synergistic power of computational and experimental chemistry in modern molecular science.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12372, Heptanenitrile. PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 7-(3-Oxocyclohexyl)heptanenitrile in Organic Synthesis
Introduction: Unveiling a Versatile Building Block for Complex Molecule Synthesis
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. 7-(3-Oxocyclohexyl)heptanenitrile emerges as a highly versatile, yet underexplored, bifunctional molecule. Its unique architecture, combining a reactive cyclohexanone moiety with a synthetically malleable nitrile group, positions it as a valuable intermediate for the synthesis of a diverse array of chemical entities. This is particularly relevant in the field of medicinal chemistry, where the cyclohexanone core is a common feature in numerous natural products and pharmaceutical agents, most notably prostaglandins and their analogs.[1][2]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and strategic utilization of this compound. We will first delineate a reliable synthetic route to this key intermediate. Subsequently, we will explore the rich chemistry of both the cyclohexanone and nitrile functionalities, offering step-by-step protocols for their selective transformation. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this promising building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
PART 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a conjugate addition of a cyanide-equivalent nucleophile to cyclohexenone, followed by the introduction of the remaining portion of the alkyl chain, or more directly, through the alkylation of a cyclohexanone enolate with a suitable haloalkylnitrile. The latter approach, detailed below, offers a straightforward and high-yielding pathway.
Protocol 1: Synthesis via Alkylation of Cyclohexanone Enolate
This protocol is based on the well-established principle of enolate alkylation, a cornerstone of C-C bond formation in organic synthesis.[3][4] The regioselectivity of the alkylation is controlled by the careful choice of a strong, non-nucleophilic base to ensure the quantitative formation of the thermodynamic enolate.
Reaction Scheme:
Figure 1: Synthesis of this compound via enolate alkylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexanone | Reagent | Sigma-Aldrich | Freshly distilled before use. |
| Diisopropylamine | Anhydrous | Acros Organics | Stored over molecular sieves. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrated before use. |
| 7-Bromoheptanenitrile | 98% | Combi-Blocks | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |
| Hydrochloric Acid (HCl) | 1 M aqueous | Fisher Scientific | |
| Saturated aq. NH₄Cl | |||
| Saturated aq. NaCl | |||
| Anhydrous MgSO₄ | |||
| Diethyl Ether | Reagent | ||
| Ethyl Acetate | Reagent | ||
| Hexanes | Reagent |
Experimental Protocol:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (100 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF (20 mL) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of 7-bromoheptanenitrile (1.2 eq) in anhydrous THF (20 mL) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated aqueous sodium chloride (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
PART 2: Synthetic Transformations and Applications
The true synthetic utility of this compound lies in the selective manipulation of its two functional groups. The nitrile can be transformed into a carboxylic acid, an amine, or an amide, while the ketone offers a handle for further carbon-carbon bond formation or reduction.
Application I: Conversion of the Nitrile Moiety
The nitrile group is a versatile precursor to several important functional groups.[5][6][7]
The hydrolysis of the nitrile to a carboxylic acid is a key transformation, as it unmasks a crucial functional group for the synthesis of prostaglandin analogs.[8]
Reaction Scheme:
Figure 2: Hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | As synthesized | |
| Sulfuric Acid (H₂SO₄) | Concentrated | Sigma-Aldrich |
| 1,4-Dioxane | Reagent | |
| Sodium Hydroxide (NaOH) | 2 M aqueous | |
| Hydrochloric Acid (HCl) | Concentrated | |
| Diethyl Ether | Reagent |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane (50 mL) and 20% aqueous sulfuric acid (50 mL).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice (100 g). Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: 80-90%
The reduction of the nitrile to a primary amine provides a scaffold for the introduction of various amine-containing pharmacophores.[7]
Reaction Scheme:
Figure 3: Reduction of the nitrile to the corresponding primary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | As synthesized | |
| Lithium Aluminum Hydride (LiAlH₄) | 1 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | |
| Sodium Sulfate Decahydrate | ||
| Diethyl Ether | Reagent |
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add lithium aluminum hydride solution (1.5 eq) dropwise. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. Further purification can be performed by distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing).
Expected Yield: 85-95%
Application II: A Gateway to Prostaglandin Analogs
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their synthetic analogs valuable therapeutic agents.[1] The structure of 7-(3-Oxocyclohexyl)heptanoic acid, readily available from the hydrolysis of the title nitrile, bears a striking resemblance to the basic framework of prostaglandins, which typically feature a five-membered ring. However, analogs with six-membered rings have also been synthesized and studied.[9]
Conceptual Synthetic Pathway to Prostaglandin Analogs:
The synthesized 7-(3-Oxocyclohexyl)heptanoic acid can serve as a key intermediate for the elaboration into prostaglandin analogs. The general strategy involves:
-
Stereoselective Reduction of the Ketone: The carbonyl group of the cyclohexanone ring can be reduced to a hydroxyl group with controlled stereochemistry using various reducing agents.
-
Introduction of the Second Side Chain: A second side chain, characteristic of prostaglandins, can be introduced at the α-position to the carbonyl (or the resulting hydroxyl group) via enolate chemistry or other C-C bond-forming reactions.
-
Functional Group Manipulations: Further modifications of the side chains and the ring can be performed to access a library of novel prostaglandin analogs.
Figure 4: Conceptual workflow for the synthesis of prostaglandin analogs.
Conclusion: A Platform for Innovation
This compound is a promising and versatile building block with significant potential in organic synthesis, particularly for the development of novel prostaglandin analogs and other complex molecules. The protocols detailed in this guide provide a solid foundation for the synthesis and derivatization of this key intermediate. The dual reactivity of the cyclohexanone and nitrile functionalities offers a rich chemical space for exploration, empowering researchers to design and construct novel molecular architectures with potential applications in drug discovery and materials science.
References
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Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]
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20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
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Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. (2023, September 1). National Center for Biotechnology Information. Retrieved from [Link]
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CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis. (n.d.). Retrieved from [Link]
-
Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.). ResearchGate. Retrieved from [Link]
-
7-Oxoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]
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Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. (1986). Journal of the American Chemical Society. Retrieved from [Link]
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
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Prostaglandins. (2025, September 15). National Center for Biotechnology Information. Retrieved from [Link]
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22.7 Alkylation of Enolate Ions. (2023, September 20). OpenStax. Retrieved from [Link]
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alkylation of enolates. (n.d.). Química Organica.org. Retrieved from [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Nitrile synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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-
Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of some aromatic prostaglandin analogs. (n.d.). PubMed. Retrieved from [Link]
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22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. Retrieved from [Link]
-
20.11 Synthesis and Reactions of Nitriles. (2021, April 14). YouTube. Retrieved from [Link]
-
Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. (n.d.). PLOS One. Retrieved from [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). MDPI. Retrieved from [Link]
-
(3aS,7aS)-2-[2-(3,4-DIMETHOXYPHENYL)-ETHYL]-1,3-DIOXO-OCTAHYDRO-ISOINDOLE-3a-CARBOXYLIC ACID METHYL ESTER. (n.d.). Organic Syntheses. Retrieved from [Link]
-
3-methylheptanoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
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Alkylation of enolates. (n.d.). Fiveable. Retrieved from [Link]
-
Prostaglandin Analogs in Ophthalmology: Transforming Glaucoma Treatment. (2023, September 28). Blog. Retrieved from [Link]
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-
Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. (n.d.). arkat usa. Retrieved from [Link]
-
Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. (n.d.). GOV.UK. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) method for 7-(3-Oxocyclohexyl)heptanenitrile
An Application Note for the Isocratic Reversed-Phase HPLC Method for the Analysis of 7-(3-Oxocyclohexyl)heptanenitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and quantification of this compound. The narrative explains the scientific rationale behind the method development choices, from the selection of the stationary and mobile phases to the detector settings. Furthermore, this document provides detailed, step-by-step protocols for method execution and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction and Method Rationale
This compound is a molecule of intermediate polarity, featuring a non-polar hydrocarbon structure (heptyl chain and cyclohexyl ring) combined with polar functional groups (nitrile and ketone). The development of a precise and accurate analytical method is crucial for determining its purity, stability, and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice.[1][2] Given the analyte's structure, a Reversed-Phase (RP-HPLC) approach was selected as the foundational chromatographic mode. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, making it ideal for retaining and separating molecules with significant hydrophobic character.[3]
Causality Behind Experimental Choices:
-
Chromatographic Mode: RP-HPLC was chosen over Normal-Phase (NP-HPLC) because the analyte is expected to be readily soluble in common reversed-phase solvents like acetonitrile and methanol. NP-HPLC, which uses polar stationary phases and non-polar mobile phases, is generally better suited for highly hydrophobic compounds that are insoluble in aqueous mixtures.[4]
-
Stationary Phase: A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point. Its dense hydrophobic environment provides the necessary retention for the non-polar backbone of the this compound molecule.
-
Mobile Phase: A binary mixture of water and an organic modifier is standard for RP-HPLC.[3] Acetonitrile (ACN) was selected over methanol as the organic component due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[5] As the analyte lacks readily ionizable functional groups, pH control via buffering is not critical for consistent retention, simplifying the mobile phase to a mixture of ACN and water.
-
Detection: The ketone carbonyl group (C=O) in the cyclohexyl ring acts as a chromophore. While its n→π* transition around 280 nm is weak, the π→π* transition at lower wavelengths is significantly stronger. Therefore, a detection wavelength of 210 nm was chosen to maximize sensitivity.
Recommended HPLC Method Protocol
This section provides the detailed protocol for the analysis of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Any standard C18 column, 150 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 65:35 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before initiating any sample analysis, the system's performance must be verified. This is achieved by performing a System Suitability Test (SST) as per USP <621> guidelines.[1][6][7][8]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
HPLC Method Validation Protocol
The analytical method must be validated to ensure its reliability for the intended application. The following protocols are based on the ICH Q2(R1) and Q2(R2) guidelines.[9][10][11][12]
Workflow for Method Development and Validation
Caption: Workflow from initial method development to full validation.
Specificity
Objective: To demonstrate that the analytical method can accurately measure the analyte without interference from potential impurities or degradation products.
Protocol:
-
Inject the diluent (blank) to confirm no interfering peaks at the retention time of the analyte.
-
Prepare a sample of this compound and subject it to forced degradation conditions (e.g., acid, base, peroxide, heat, and light).
-
Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from any degradation peaks (resolution > 2.0).
Linearity
Objective: To verify that the detector response is directly proportional to the analyte concentration across a specified range.
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a sample matrix (if one exists) or use the diluent.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
The method is accurate if the mean recovery is within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the working concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results. The method is repeatable if the %RSD is ≤ 2.0%.[9]
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Calculate the cumulative %RSD for both sets of data. The method has sufficient intermediate precision if the cumulative %RSD is ≤ 2.0%.
-
Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
Protocol:
-
Analyze the working standard solution while making small variations to the nominal conditions, one at a time.
-
Suggested variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5°C (25°C and 35°C)
-
Mobile Phase Composition: ± 2% absolute for acetonitrile (e.g., 63:37 and 67:33 ACN:Water)
-
-
The method is robust if the system suitability criteria are met under all tested conditions.
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; Resolution > 2.0 from degradants |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | SST criteria pass under all varied conditions |
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of this compound. The provided protocols for method execution and validation offer a comprehensive framework for implementation in a regulated laboratory environment, ensuring reliable and high-quality analytical results.
References
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
2-(3-Oxocyclohexyl)propanenitrile. PubChem. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
Chemical Properties of Heptanonitrile (CAS 629-08-3). Cheméo. [Link]
-
Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure. Chromatography Today. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. OAText. [Link]
- HPLC method for purifying organic compounds.
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]
-
Heptanenitrile. PubChem - NIH. [Link]
-
A Industrial production routes of cyclohexanone. B Reaction pathway... ResearchGate. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
heptane nitrile, 629-08-3. The Good Scents Company. [Link]
-
Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. NIH. [Link]
-
Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note & Protocol: Recrystallization of 7-(3-Oxocyclohexyl)heptanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This document provides a comprehensive guide to the purification of 7-(3-Oxocyclohexyl)heptanenitrile via recrystallization. Given the absence of specific literature data on the melting point and solubility of this compound, this guide emphasizes a systematic and principles-driven approach to developing a robust recrystallization protocol. The methodologies described herein are grounded in established chemical principles and best practices for the purification of organic compounds, particularly those containing ketone and nitrile functionalities.
Introduction to this compound and the Imperative of Purification
This compound, with the chemical formula C₁₃H₂₁NO, is a bifunctional organic molecule featuring a cyclohexanone ring and a long-chain nitrile group.[1] Its structural motifs are of interest in medicinal chemistry and materials science, potentially serving as a versatile intermediate in the synthesis of more complex molecules. The predicted high boiling point of 355.5±15.0 °C suggests that distillation may not be a practical purification method on a laboratory scale, making recrystallization the preferred technique for obtaining high-purity material.[1]
The purity of a chemical compound is paramount in research and development, as impurities can significantly impact the outcome of chemical reactions, biological assays, and the properties of final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline materials.
The Theoretical Bedrock of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that the solubility of most solids increases with temperature.[2] A successful recrystallization hinges on the selection of an appropriate solvent in which the target compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which the compound crystallizes, leaving the more soluble impurities behind in the mother liquor.
Experimental Protocol: A Guided Approach to Purity
Due to the lack of specific solubility data for this compound, a systematic solvent screening is the critical first step in developing an effective recrystallization protocol.
Materials and Equipment
-
Crude this compound
-
A selection of organic solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Test tubes
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Step 1: Solvent Selection - An Empirical Investigation
The choice of solvent is the most critical variable in recrystallization. A good solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Result in the formation of well-defined crystals upon cooling.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).[3]
-
Not react with the compound being purified.[3]
Given the presence of a ketone and a long alkyl chain, a range of solvents with varying polarities should be screened. A general rule of thumb is that "like dissolves like," suggesting that moderately polar solvents may be effective.[4]
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |
| Acetone | 56 | Polar aprotic | Often a good solvent for ketones.[4] |
| Ethanol | 78 | Polar protic | General-purpose solvent for moderately polar compounds.[4] |
| Ethyl Acetate | 77 | Moderately polar | Good for compounds of intermediate polarity. |
| Heptane/Ethyl Acetate | Varies | Nonpolar/Polar mix | A common solvent mixture that can be fine-tuned for optimal solubility. |
| Methanol/Water | Varies | Polar protic mix | Another versatile mixture for polar compounds. |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds; use with caution due to high boiling point.[3] |
Solvent Screening Protocol:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the first solvent dropwise at room temperature, vortexing or stirring after each addition, to a total of about 0.5 mL. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.
-
If a single solvent is not ideal, a mixed-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool as before.
Step 2: The Recrystallization Workflow
The following diagram illustrates the decision-making process and the general workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound.
Detailed Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen optimal solvent (or "good" solvent of a pair) in small portions while heating and stirring on a hot plate. Continue adding the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.
Safety Precautions
-
Nitrile Compounds: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Many organic solvents are flammable and can be harmful. Avoid open flames and work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for each solvent before use.
Conclusion
This application note provides a comprehensive and scientifically sound methodology for the purification of this compound by recrystallization. By following the outlined solvent screening and recrystallization protocols, researchers can systematically develop an effective purification procedure to obtain high-purity material essential for reliable and reproducible scientific outcomes.
References
-
Angene Chemical. 3-(2-Oxocyclohexyl)propanenitrile(CAS# 4594-78-9). Available at: [Link].
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].
-
Chemguide. The Preparation of Nitriles. Available at: [Link].
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link].
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 7-(3-Oxocyclohexyl)heptanenitrile
Welcome to the technical support center for the synthesis and optimization of 7-(3-Oxocyclohexyl)heptanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important chemical transformation. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate the complexities of this reaction and achieve optimal results.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a classic example of a Michael addition (or conjugate addition), a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This reaction involves the addition of a nucleophile, in this case, a carbanion derived from a heptanenitrile precursor, to an α,β-unsaturated carbonyl compound, namely 2-cyclohexen-1-one. The versatility of the resulting product makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.
The core challenge in this synthesis lies in controlling the reaction conditions to maximize the yield of the desired 1,4-adduct while minimizing potential side reactions. This guide will provide a comprehensive overview of the key parameters influencing this reaction and practical advice for troubleshooting common issues.
II. Reaction Mechanism and Key Considerations
The primary reaction pathway involves the base-catalyzed generation of a carbanion from a suitable heptanenitrile derivative, which then undergoes a nucleophilic attack on the β-carbon of 2-cyclohexen-1-one.
Diagram of the General Reaction Mechanism
Caption: General mechanism for the synthesis of this compound.
An alternative approach involves the use of a Stork enamine synthesis, where cyclohexanone is first converted to its enamine, which then acts as the nucleophile in the Michael addition.[2] This can be a milder alternative to using strong bases to form the enolate.[3]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Ineffective Base: The base may not be strong enough to deprotonate the heptanenitrile precursor. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Quality Reagents: Degradation of starting materials or catalyst. 4. Reaction Quenched: Presence of adventitious water or acid quenching the carbanion. | 1. Select a stronger base: Consider using stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).[4] 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC. 3. Verify Reagent Quality: Use freshly opened or purified reagents. Ensure solvents are anhydrous. 4. Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a White Precipitate (Polymerization) | 1. Polymerization of Cyclohexenone: The Michael acceptor can polymerize under strongly basic conditions.[5] 2. High Concentration of Reactants: Increased proximity of acceptor molecules can promote polymerization. | 1. Use a Milder Base: Switch to a weaker base such as triethylamine (Et₃N) or DBU.[6] 2. Control Temperature: Run the reaction at a lower temperature to reduce the rate of polymerization. 3. Slow Addition: Add the cyclohexenone slowly to the reaction mixture containing the carbanion to maintain a low instantaneous concentration of the acceptor. |
| Presence of a Side Product with a Similar Polarity to the Desired Product | 1. 1,2-Addition Product: A portion of the nucleophile may have attacked the carbonyl carbon directly.[7] 2. Aldol Condensation: The product or starting ketone may have undergone self-condensation. | 1. Use a "Softer" Nucleophile: If using an organometallic reagent, consider switching to a Gilman reagent (organocuprate) which favors 1,4-addition.[7] For carbanions, ensure it is sufficiently stabilized. 2. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the occurrence of aldol side reactions. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Base: Not enough carbanion is being generated. 2. Short Reaction Time: The reaction has not reached completion. 3. Reversible Reaction: The equilibrium may not favor the product. | 1. Increase Base Stoichiometry: Use a slight excess of the base to ensure complete deprotonation. 2. Extend Reaction Time: Monitor the reaction over a longer period. 3. Remove a Byproduct: If a small molecule is formed as a byproduct, its removal (if possible) can drive the equilibrium forward. |
| Difficulty in Product Purification | 1. Residual Catalyst: The base or catalyst is carried through the workup. 2. Close Polarity of Product and Byproducts: Makes chromatographic separation challenging. | 1. Aqueous Workup: Perform an acidic wash (e.g., dilute HCl) to neutralize and remove basic catalysts, followed by a basic wash (e.g., saturated NaHCO₃) to remove any acidic impurities. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective. Fractional distillation under reduced pressure may also be an option.[8] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting the synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: The choice of base is critical and depends on the pKa of the heptanenitrile precursor. For simple alkyl nitriles, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is often required to generate a sufficient concentration of the carbanion.[4] However, if side reactions like polymerization are an issue, a milder organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) in a suitable solvent might be preferable.[6] It is recommended to start with a strong base under controlled conditions and then screen milder bases if necessary.
Q2: How can I avoid the 1,2-addition side product?
A2: The 1,2-addition (attack at the carbonyl carbon) is favored by "hard" nucleophiles, while the desired 1,4-addition (Michael addition) is favored by "soft" nucleophiles.[7] Stabilized carbanions, such as the one derived from heptanenitrile, are generally considered soft nucleophiles. To further promote 1,4-addition, you can:
-
Ensure the carbanion is well-stabilized.
-
Use aprotic solvents that do not solvate the carbonyl oxygen as strongly.
-
Consider using a Lewis acid co-catalyst that coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.
Q3: What is the ideal solvent for this reaction?
A3: The optimal solvent depends on the base used. For strong bases like LDA and NaH, anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are standard.[9] For milder organic bases, a wider range of aprotic solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), or even polar aprotic solvents like Dimethylformamide (DMF) can be screened.[10] Protic solvents are generally avoided as they will quench the carbanion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[8] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. Staining with potassium permanganate can help visualize the spots. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: Can I use 7-bromoheptanenitrile and cyclohexanone directly?
A5: While it might seem plausible to form a Grignard reagent from 7-bromoheptanenitrile and react it with cyclohexenone, this approach is problematic. The nitrile group is not compatible with the formation of a Grignard reagent. An alternative would be to protect the nitrile, form the organometallic reagent, perform the addition, and then deprotect. However, the direct Michael addition approach is generally more efficient.
V. Experimental Protocols
Protocol 1: General Procedure for the Michael Addition using a Strong Base
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to generate LDA in situ.
-
Carbanion Formation: Slowly add heptanenitrile (1.0 equivalent) to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the carbanion.
-
Michael Addition: Add a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC. Allow the reaction to slowly warm to room temperature if no progress is observed at low temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Protocol 2: Analytical Method for Reaction Monitoring by TLC
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Start with a 9:1 mixture of hexanes:ethyl acetate. The polarity can be adjusted as needed.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spotting: Spot the starting materials (heptanenitrile and cyclohexenone) and the reaction mixture on the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and then by staining with a potassium permanganate solution. The product should have an Rf value intermediate between the two starting materials.
VI. References
-
Synthesis of 3-(2-oxocyclohexyl)propanenitrile. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
Hovhannisyan, A. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. Retrieved from [Link]
-
Ghaffari, M., et al. (2011). Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. Organic letters, 13(16), 4454–4457. Retrieved from [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. (2020). ResearchGate. Retrieved from [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (2017). ResearchGate. Retrieved from [Link]
-
Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022). ResearchGate. Retrieved from [Link]
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Wang, S., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(10), 2738–2741. Retrieved from [Link]
-
α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks. (n.d.). ChemRxiv. Retrieved from [Link]
-
Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (2014). Google Patents. Retrieved from
-
He, Z.-Y., et al. (2021). Controllable Lewis Base Catalyzed Michael Addition of α-Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized γ-Amino Acid Esters and γ-Lactams. Synthesis, 53(10), 1833-1841. Retrieved from [Link]
-
Reddy, T. R., & Ghorai, P. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177–185. Retrieved from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). Retrieved from [Link]
-
Rzepa, H. S. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Retrieved from [Link]
-
3-(2-oxocyclohexyl)propanenitrile. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Denmark, S. E., & Dappen, M. S. (1984). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. The Journal of Organic Chemistry, 49(5), 798–806. Retrieved from [Link]
-
Bakulina, O., & Mironov, M. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]
-
Wang, Y., et al. (2015). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. Organic & Biomolecular Chemistry, 13(20), 5797–5803. Retrieved from [Link]
-
Chemistry of Nitriles. (2024). LibreTexts. Retrieved from [Link]
-
Discovery of the Michael Reaction. (2022). ResearchGate. Retrieved from [Link]
-
3-(2-Oxocyclohexyl)propanenitrile. (n.d.). Angene. Retrieved from [Link]
-
Problems on Conjugate (Michael) Additions and Related Syntheses. (2025). Filo. Retrieved from [Link]
Sources
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- 2. Problems on Conjugate (Michael) Additions and Related Syntheses The prob.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 6. Controllable Lewis Base Catalyzed Michael Addition of α-Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized γ-Amino Acid Esters and γ-Lactams [organic-chemistry.org]
- 7. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Challenges in the scale-up synthesis of 7-(3-Oxocyclohexyl)heptanenitrile
Welcome to the technical support center for the synthesis of 7-(3-Oxocyclohexyl)heptanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound, a key building block in the preparation of various pharmaceutically active compounds, presents several challenges, particularly during scale-up. The most common synthetic route involves the alkylation of a cyclohexanone enolate with a 7-haloheptanenitrile. While straightforward in principle, this reaction is often plagued by issues such as low yield, formation of byproducts, and purification difficulties. This guide will address these common problems and provide practical solutions to optimize your synthesis.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Q1: We are observing a low yield of this compound. What are the potential causes and how can we improve it?
A1: A low yield in the alkylation of cyclohexanone can stem from several factors, primarily related to the formation and stability of the enolate, the reactivity of the alkylating agent, and competing side reactions.
Root Causes and Solutions:
-
Incomplete Enolate Formation: The choice of base and reaction conditions is critical for efficient enolate generation.
-
Weak Base: Using a weak base, such as a triethylamine, at room temperature may lead to an equilibrium between the ketone, the enolate, and the base, resulting in incomplete conversion.[1]
-
Solution: Employ a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure rapid and irreversible deprotonation, favoring the kinetic enolate.[1]
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the 7-haloheptanenitrile is crucial.
-
Solution: While 7-bromoheptanenitrile is commonly used, switching to 7-iodoheptanenitrile can significantly increase the reaction rate due to the better leaving group ability of iodide.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
O-Alkylation vs. C-Alkylation: Formation of the silyl enol ether (O-alkylation) can compete with the desired C-alkylation.
-
Solution: Using a less coordinating cation (e.g., lithium from LDA) and a polar aprotic solvent like Tetrahydrofuran (THF) generally favors C-alkylation.
-
-
Over-alkylation: The product itself can be deprotonated and undergo a second alkylation.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent and add it slowly to the pre-formed enolate at low temperature. This ensures that the alkylating agent reacts with the initial enolate before the product can be deprotonated.[1]
-
-
Experimental Protocol for Optimized Mono-alkylation:
-
Prepare a solution of LDA in dry THF.
-
Cool the LDA solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of cyclohexanone in dry THF to the LDA solution. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Slowly add a solution of 7-iodoheptanenitrile (1.05 equivalents) in dry THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with the workup and purification.
Decision-Making Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Multiple Products and Purification Challenges
Q2: Our reaction mixture shows multiple spots on TLC, and purification by column chromatography is difficult. How can we minimize byproduct formation and improve purification?
A2: The formation of multiple products is a common issue in scale-up synthesis. These often include regioisomers, diastereomers, and over-alkylated products. Purification can be challenging due to the similar polarities of these byproducts to the desired product.
Root Causes and Solutions:
-
Formation of Thermodynamic vs. Kinetic Enolate: Deprotonation of an unsymmetrically substituted cyclohexanone can lead to two different enolates.
-
Solution: To favor the formation of the less substituted (kinetic) enolate, use a bulky, strong base like LDA at low temperatures. For the more substituted (thermodynamic) enolate, a weaker base like sodium ethoxide at room temperature can be used, allowing for equilibration.[1]
-
-
Diastereomer Formation: If the cyclohexanone ring is substituted, alkylation can create a new stereocenter, leading to a mixture of diastereomers.
-
Solution: The stereochemical outcome is influenced by steric hindrance. Alkylation of cyclohexanone enolates generally prefers an axial attack to form a chair-like transition state.[2][3] Chiral auxiliaries or catalysts can be employed for stereoselective alkylation if a specific stereoisomer is required.
-
-
Self-Condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-aldol condensation.
-
Solution: Pre-forming the enolate at low temperatures with a strong base before adding the alkylating agent minimizes the concentration of free cyclohexanone and reduces the likelihood of self-condensation.
-
Purification Strategy:
-
Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method for large quantities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification technique.
-
Alternative Chromatography: If column chromatography is unavoidable, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to improve separation. High-performance liquid chromatography (HPLC) can also be used for purification, although it is more expensive for large-scale work.
Data Summary: Influence of Reaction Conditions on Product Distribution
| Condition | Base | Temperature (°C) | Major Product | Control Type |
| 1 | LDA | -78 | Kinetically controlled mono-alkylation | Kinetic[1] |
| 2 | NaOEt | 25 | Thermodynamically controlled mono-alkylation and potential over-alkylation | Thermodynamic[1] |
Frequently Asked Questions (FAQs)
Q3: Is it possible to synthesize this compound via a Michael addition?
A3: While the primary route is alkylation, a Michael addition approach is conceptually possible. It would involve the addition of a suitable nucleophile to an α,β-unsaturated nitrile. However, generating the required 3-(hept-6-en-1-yl)cyclohex-2-en-1-one precursor would likely involve more steps than the direct alkylation route. The Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation, is a powerful tool for forming six-membered rings but is not directly applicable to the synthesis of this specific target molecule.[4][5][6][7][8]
Q4: What are the safety precautions for handling 7-haloheptanenitriles and strong bases like LDA?
A4: Both 7-haloheptanenitriles and LDA require careful handling in a well-ventilated fume hood.
-
7-Haloheptanenitriles: These are irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
LDA: This is a highly flammable and corrosive pyrophoric reagent. It reacts violently with water. It must be handled under an inert atmosphere (argon or nitrogen). Use dry, deoxygenated solvents and glassware. Have appropriate quenching agents (e.g., isopropanol) and fire-extinguishing materials (e.g., a Class D fire extinguisher) readily available.
Q5: How can we monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Periodically take a small aliquot from the reaction mixture, quench it, and spot it on a TLC plate. The disappearance of the starting material (cyclohexanone) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
GC: GC analysis of quenched aliquots can provide a more quantitative measure of the conversion of starting material to product.
Reaction Monitoring Workflow:
Caption: General workflow for reaction monitoring.
References
-
Synthesis of 3-(2-oxocyclohexyl)propanenitrile - Chemistry Stack Exchange. (2018). Available at: [Link]
-
The Robinson Annulation - Master Organic Chemistry. (2018). Available at: [Link]
-
Robinson Annulation - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Robinson Annulation Reaction Mechanism - YouTube. (2018). Available at: [Link]
-
23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. (n.d.). Available at: [Link]
-
CHEM 330 Topics Discussed on Oct 21. (n.d.). Available at: [Link]
-
CHEM 330 Topics Discussed on Oct 19. (n.d.). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 7-(3-Oxocyclohexyl)heptanenitrile during purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for 7-(3-Oxocyclohexyl)heptanenitrile. This resource, developed by our senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges encountered during the purification of this bifunctional molecule. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent degradation and achieve high purity.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound during purification?
A1: The primary stability concerns arise from the presence of two reactive functional groups: a cyclic ketone and an aliphatic nitrile. The cyclohexanone moiety is susceptible to acid- and base-catalyzed reactions, particularly aldol condensation, which can lead to dimerization or polymerization. The nitrile group is prone to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.
Q2: Why might I be seeing unexpected byproducts after silica gel chromatography?
A2: Standard silica gel is inherently acidic, which can catalyze the degradation of this compound. The acidic surface can promote the enolization of the ketone, leading to aldol-type side reactions. Additionally, trace amounts of water in the solvents or on the silica can lead to the slow hydrolysis of the nitrile group to a carboxylic acid.
Q3: Is it advisable to use distillation for the purification of this compound?
A3: While distillation is a common purification technique, it should be approached with caution for this compound due to its relatively high boiling point and potential for thermal degradation. If distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize the time the compound is exposed to high temperatures.
PART 2: Troubleshooting Guide: Navigating Purification Challenges
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Degradation on a Silica Gel Column
-
Question: I'm observing significant product loss and the appearance of new, often more polar, spots on my TLC after attempting purification by silica gel column chromatography. What is the likely cause, and what is the solution?
-
Expert Analysis & Causality: The acidic nature of standard silica gel is a common culprit for the degradation of sensitive compounds like this compound. The silanol groups (Si-OH) on the silica surface can act as a Brønsted acid, catalyzing several degradation pathways. The most probable of these is an acid-catalyzed aldol condensation of the cyclohexanone ring. This occurs when the ketone is protonated, facilitating the formation of an enol intermediate which can then act as a nucleophile, attacking another protonated ketone molecule. This leads to the formation of higher molecular weight impurities.
-
Solutions:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).
-
Use of Alternative Stationary Phases: Consider using less acidic or neutral stationary phases. Alumina (basic or neutral) or Florisil® are excellent alternatives for compounds that are sensitive to acidic conditions.[1]
-
Solvent System Optimization: Employ a less polar solvent system if possible. This can reduce the contact time of your compound with the stationary phase, thereby minimizing the opportunity for degradation.
-
Issue 2: Spontaneous Formation of a More Polar Impurity
-
Question: After dissolving my crude product in the solvent for chromatography, I notice the gradual appearance of a new, more polar spot on the TLC plate, even before loading it onto the column. What is this new compound?
-
Expert Analysis & Causality: This observation strongly suggests the hydrolysis of the nitrile functional group to the corresponding carboxylic acid. This reaction can be catalyzed by trace amounts of acid or base in your crude sample or in the purification solvents, especially if they are not anhydrous. The resulting carboxylic acid is significantly more polar than the starting nitrile, which explains the lower Rf value on the TLC plate.
-
Solutions:
-
Neutralize the Crude Product: Before purification, wash your crude product with a mild aqueous bicarbonate solution to remove any residual acid catalysts from the preceding synthetic steps. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents for your chromatography to minimize the presence of water.
-
Mild Hydrolysis Conditions: Be aware that prolonged exposure to even mild acidic or basic conditions can lead to nitrile hydrolysis.[2] Therefore, aim for rapid purification and avoid leaving the compound in solution for extended periods.
-
Issue 3: Low Recovery of the Desired Product
-
Question: My overall yield after the purification step is consistently low, even though the initial reaction appears to be high-yielding by crude analysis. What are the potential reasons for this loss of material?
-
Expert Analysis & Causality: Low recovery can be attributed to several factors beyond simple degradation. The bifunctional nature of this compound can lead to strong interactions with the stationary phase, resulting in irreversible adsorption. The ketone's polarity can cause significant tailing on TLC and column chromatography, leading to broad fractions that are difficult to collect cleanly.
-
Solutions:
-
Pre-adsorption onto a Small Amount of Stationary Phase: To minimize tailing and improve separation, pre-adsorb your crude product onto a small amount of the stationary phase before loading it onto the column. This is done by dissolving the compound in a suitable solvent, adding a small amount of silica gel (or your chosen stationary phase), and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Stability Test: Before committing your entire batch to a purification method, perform a small-scale stability test. Spot a solution of your compound on a TLC plate and let it sit for a few hours before eluting. If a new spot appears, this indicates degradation on the stationary phase.
-
Alternative Purification Methods: If chromatographic methods prove to be problematic, consider recrystallization if your compound is a solid at room temperature. A solvent screen will be necessary to identify a suitable solvent or solvent pair.
-
PART 3: Key Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, add the required amount of silica gel to a beaker.
-
Add the Deactivating Agent: Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). To this eluent, add 1-2% (v/v) of triethylamine.
-
Equilibrate: Pour the eluent containing triethylamine over the silica gel and gently stir to form a uniform slurry. Allow this to sit for at least 30 minutes to ensure complete neutralization of the acidic sites.
-
Pack the Column: Pack your chromatography column with the deactivated silica slurry as you normally would.
-
Elute: Run the column with the eluent containing triethylamine. This will create a less harsh environment for your acid-sensitive compound.[3]
Protocol 2: Purification using Neutral Alumina
-
Select the Alumina: Choose neutral alumina (Brockmann activity I, II, or III, depending on the polarity of your compound and the required separation).
-
Prepare the Column: Dry pack or slurry pack the column with the neutral alumina using your chosen solvent system.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC. Alumina often requires more polar solvent systems than silica gel for compounds of similar polarity.
PART 4: Visualization & Data
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
Summary of Recommended Purification Conditions
| Purification Method | Stationary Phase | Key Considerations | Pros | Cons |
| Flash Chromatography | Deactivated Silica Gel (1-2% Et3N in eluent) | Essential for acid-sensitive ketone | Good resolution, widely available | Requires an extra preparation step |
| Flash Chromatography | Neutral Alumina | Good alternative for acid-sensitive compounds | Commercially available in various activity grades | May require different solvent systems than silica |
| Flash Chromatography | Florisil® | Magnesium silicate, less acidic than silica | Effective for moderately polar compounds | Can be more expensive than silica or alumina |
| Recrystallization | TBD (solvent screen required) | Only applicable if the compound is a solid | Can provide very high purity | Finding a suitable solvent can be challenging |
| Vacuum Distillation | None | Use high vacuum and lowest possible temperature | Good for large scales if compound is thermally stable | Risk of thermal degradation |
PART 5: References
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Reddy, K. L., et al. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 45.
-
LibreTexts. (2021, October 20). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
-
Ashenhurst, J. (2022, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry.
-
Clark, J. (n.d.). The preparation of nitriles. Chemguide.
-
Wikipedia. (2023, November 29). Protecting group.
-
How can I prepare deactivated silica gel with 12%v/w water for chromatography? (2016, October 10). ResearchGate.
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
-
Saraví Cisneros, H., Erben, M. F., Della Védova, C. O., & Laurella, S. (2011). Spectrometric Study of the Nitrile-Ketenimine Tautomerism. International Journal of Spectroscopy, 2011, 1-7.
-
Are there alternatives for silica for column chromatography? (2022, June 11). ResearchGate.
-
LibreTexts. (2021, October 20). The Hydrolysis of Nitriles. Chemistry LibreTexts.
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
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Anderson, J. C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321.
-
Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12372, Heptanenitrile.
-
D'Orazio, N., et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Molecules, 28(1), 263.
-
Organic Chemistry Portal. (n.d.). Protective Groups.
-
LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2021, April 26). The Organic Chemistry Tutor. YouTube.
Sources
Solvent effects on the reaction rate of 7-(3-Oxocyclohexyl)heptanenitrile synthesis
Welcome to the technical support center for the synthesis of 7-(3-Oxocyclohexyl)heptanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic route. Here, we address common challenges and frequently asked questions regarding the impact of solvent choice on the reaction rate and overall success of the synthesis. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Understanding the Reaction: The Thorpe-Ziegler Cyclization
The synthesis of this compound is achieved through an intramolecular Thorpe-Ziegler reaction. This powerful carbon-carbon bond-forming reaction involves the base-catalyzed cyclization of a dinitrile to form a cyclic β-enaminonitrile, which upon acidic hydrolysis, yields the desired cyclic ketone.[1][2][3][4] The choice of solvent is critical as it influences the stability of the intermediates and the transition states, thereby directly impacting the reaction rate and yield.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound, with a focus on solvent-related effects.
Question 1: My reaction is proceeding very slowly or not at all. What are the likely causes related to my choice of solvent?
Answer: A sluggish or stalled reaction is a common issue and is often directly linked to the solvent system. The Thorpe-Ziegler reaction proceeds via the formation of a resonance-stabilized carbanion (an enolate).[1] The solvent plays a crucial role in the formation and subsequent reactivity of this intermediate.
-
Protic Solvents (e.g., ethanol, methanol, water): Protic solvents, which have O-H or N-H bonds, can significantly hinder this reaction.[6] They can hydrogen-bond with the base (e.g., sodium ethoxide), reducing its efficacy in deprotonating the α-carbon of the nitrile. Furthermore, they can protonate the reactive enolate intermediate, quenching the reaction.[7][8] A computational study on the Thorpe reaction mechanism suggests that the reaction proceeds more optimally in aprotic solvents like THF or DME compared to ethanol.[9]
-
Non-Polar Aprotic Solvents (e.g., hexane, toluene): While non-polar solvents will not interfere with the base or intermediate through hydrogen bonding, they may not be suitable for this reaction. The reactants and, more importantly, the ionic intermediates may have poor solubility in non-polar media, leading to a slow reaction rate.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, we strongly recommend switching to a polar aprotic solvent. Examples include Tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[1][10] These solvents can solvate the ionic intermediates, facilitating the reaction, without interfering with the base or the nucleophilic enolate.[10][11]
-
Ensure Anhydrous Conditions: The presence of water, a protic solvent, can be detrimental.[11] Ensure your solvent and glassware are thoroughly dried before commencing the reaction.
Question 2: I am observing the formation of significant side products. How can the solvent influence this?
Answer: Side product formation can be a result of several factors, with the solvent playing a key role in dictating the reaction pathway.
-
Intermolecular Reactions: If the concentration of your starting dinitrile is too high, you may favor intermolecular Thorpe reactions over the desired intramolecular cyclization. While not directly a solvent effect, the solubility of your starting material in the chosen solvent will influence the effective concentration.
-
Decomposition: Some polar aprotic solvents, like DMF, can be prone to decomposition in the presence of strong bases at elevated temperatures. This can introduce impurities and lead to side reactions.
Troubleshooting Steps:
-
High-Dilution Conditions: To favor the intramolecular Thorpe-Ziegler cyclization, it is often beneficial to perform the reaction under high-dilution conditions.[1] This can be achieved by slowly adding the dinitrile substrate to a solution of the base in the chosen solvent.
-
Solvent and Temperature Considerations: If you suspect solvent decomposition, consider using a more stable polar aprotic solvent like THF or DME. Also, evaluate the reaction temperature; it should be sufficient to promote the reaction without causing significant degradation.
Question 3: How does the dielectric constant of the solvent affect the reaction rate?
Answer: The dielectric constant is a measure of a solvent's ability to separate charge and is a key indicator of its polarity.[12] For reactions that proceed through charged intermediates, like the Thorpe-Ziegler reaction, the dielectric constant of the solvent can have a significant impact.
Generally, a higher dielectric constant will better stabilize the charged intermediates and transition states, leading to an increased reaction rate.[12][13] This is why polar solvents are generally preferred over non-polar ones for this type of reaction.
However, the relationship is not always linear, and other solvent properties like its ability to hydrogen bond (proticity) are also critically important. For instance, water has a very high dielectric constant but is a poor choice for this reaction due to its protic nature.
Experimental Protocol: Investigating Solvent Effects
To systematically investigate the effect of different solvents on the rate of this compound synthesis, the following protocol can be employed.
Objective: To determine the relative reaction rates in different solvents.
Materials:
-
Starting dinitrile (precursor to this compound)
-
Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous solvents to be tested (e.g., THF, DME, Toluene, Ethanol)
-
Anhydrous reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)
-
Syringe pump for slow addition
-
Quenching solution (e.g., dilute aqueous acid)
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)
Procedure:
-
Preparation: Set up a dried reaction vessel under an inert atmosphere.
-
Base Addition: Add the chosen anhydrous solvent to the vessel, followed by the base.
-
Substrate Addition: Using a syringe pump, slowly add a solution of the dinitrile in the same anhydrous solvent to the reaction mixture over a period of several hours to maintain high-dilution conditions.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture, quench it with the acidic solution, and analyze the product formation using your chosen analytical method.
-
Data Analysis: Plot the concentration of the product versus time for each solvent to determine the initial reaction rates.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of different solvent classes on the Thorpe-Ziegler reaction. The relative rate data is based on a computational study of a similar Thorpe reaction, where lower energy barriers correspond to faster rates.[9]
| Solvent Class | Example(s) | Dielectric Constant (approx.) | Protic/Aprotic | Expected Relative Rate | Rationale |
| Polar Aprotic | THF, DME | 7.5, 7.2 | Aprotic | High | Good solvation of ionic intermediates without interfering with the base or enolate.[1][14] |
| Polar Protic | Ethanol | 25 | Protic | Low | Hydrogen bonding with the base and protonation of the enolate intermediate hinder the reaction.[6][9] |
| Non-Polar Aprotic | Toluene | 2.4 | Aprotic | Low to Moderate | Poor solubility of ionic intermediates can limit the reaction rate. |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for studying solvent effects.
Reaction Mechanism
Caption: Simplified mechanism of the Thorpe-Ziegler reaction.
References
-
Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]
-
Synthesis of 3-(2-oxocyclohexyl)propanenitrile. Chemistry Stack Exchange. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. [Link]
-
Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. MDPI. [Link]
-
Optimization of the Thorpe-Ziegler cyclization a. ResearchGate. [Link]
-
11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. [Link]
-
The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.org. [Link]
-
Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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gcw.Enolate Seminar 3.12.8pm. Macmillan Group. [Link]
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Solvent Effects on the Kinetics of Simple Electrochemical Reactions. I. Comparison of the Behavior of Co(III)/(II) Trisethylened. DTIC. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. NIH. [Link]
-
Aldol Condensation. Chemistry LibreTexts. [Link]
-
Solvent Dielectric Effects on Reaction Mechanisms. YouTube. [Link]
- US4728743A - Process for the production of 3-oxonitriles.
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Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters - ACS Publications. [Link]
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Solvent effects on intramolecular charge separation. Indian Academy of Sciences. [Link]
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Chemistry Aldol Condensation. SATHEE CUET - IIT Kanpur. [Link]
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6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH. [Link]
-
Solvent effects on the torsional dynamics of a twisted intramolecular charge transfer (TICT) molecule: bianthryl in acetonitrile. Ron Levy Group. [Link]
-
Why is enol content higher in non-polar solvents?. Chemistry Stack Exchange. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Aldol condensation. Wikipedia. [Link]
-
Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]
-
Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]
-
[FREE] How does the dielectric constant affect SN1 and SN2 reactions? A. Increases reaction rate in SN1,. brainly.com. [Link]
-
Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]
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Organic Syntheses Procedure. [Link]
-
-
Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure. Transactions of the Faraday Society (RSC Publishing). [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. [Link]
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- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
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- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Refining Purification Protocols for 7-(3-Oxocyclohexyl)heptanenitrile
Welcome to the technical support center for the purification of 7-(3-Oxocyclohexyl)heptanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common and complex purification challenges, ensuring the integrity and purity of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the expected physical properties of this compound and how do they influence the purification strategy?
A1: this compound is a bifunctional molecule containing both a ketone and a nitrile group. Based on its structure—a C7 alkyl nitrile chain attached to a cyclohexanone ring—we can predict the following properties:
-
High Boiling Point: Due to its molecular weight and polar functional groups, it will have a high boiling point, likely requiring vacuum distillation to avoid decomposition.[1][2]
-
Moderate Polarity: The presence of the ketone and nitrile groups makes it a moderately polar compound.[3] This polarity is a key factor in selecting appropriate solvents for extraction and chromatography.
-
Thermal Sensitivity: Molecules with multiple functional groups can be susceptible to degradation at high temperatures.[2][4] Therefore, prolonged heating during distillation should be minimized.
These properties suggest that purification will likely involve a multi-step approach, potentially combining liquid-liquid extraction, column chromatography, and vacuum distillation.
Q2: How can I assess the purity of my crude this compound sample?
A2: A multi-faceted approach to purity assessment is recommended to obtain a comprehensive understanding of your sample.[5][6][7][8][9]
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities, even those structurally similar to the product.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the molecular weight of your product.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the key functional groups (C=O for the ketone and C≡N for the nitrile) and can indicate the presence of impurities with other functional groups, such as -OH from starting materials or byproducts.[6]
Q3: What are the most likely impurities in a synthesis of this compound?
A3: The synthesis of this compound likely proceeds via a Michael addition of a nitrile-containing nucleophile to cyclohexenone.[11][12][13][14] Potential impurities include:
| Impurity Type | Chemical Name/Structure Example | Reason for Presence |
| Unreacted Starting Materials | Cyclohexenone, Acrylonitrile/Heptanenitrile Precursor | Incomplete reaction. |
| Byproducts of Michael Addition | 1,2-addition product, polymeric materials | Side reactions of the Michael addition.[12] |
| Solvent and Reagent Residues | Reaction solvent (e.g., THF, DMF), base catalyst | Carried over from the reaction work-up. |
| Degradation Products | Hydrolysis of the nitrile to a carboxylic acid or amide | Exposure to acidic or basic conditions during work-up or purification.[15] |
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Troubleshooting Vacuum Distillation
Problem 1: My compound is decomposing during distillation, leading to low yield and dark-colored distillate.
Causality & Solution:
This is a common issue with heat-sensitive compounds.[2][4] The combination of a high boiling point and potential catalytic activity of impurities can lead to decomposition.
-
Lower the Pressure: The most effective way to reduce the boiling point is to decrease the pressure of the system.[1][2] A good high-vacuum pump is essential.
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures by reducing the distance the vapor has to travel.
-
Pre-purification: Remove acidic or basic impurities that could catalyze decomposition at high temperatures. A simple aqueous wash or a quick filtration through a plug of silica gel can be effective.
-
Add a Non-volatile Amine: In some cases, adding a small amount of a high-boiling, non-volatile amine can neutralize acidic impurities and prevent decomposition of ketones during distillation.[16]
Troubleshooting Column Chromatography
Problem 2: I am getting poor separation of my product from a closely-eluting impurity.
Causality & Solution:
Poor separation in column chromatography is often due to an improperly selected solvent system or issues with the column packing.[10][17][18][19][20]
-
Optimize the Solvent System with TLC: The ideal solvent system should give your product an Rf value of ~0.3-0.4 on a TLC plate and show good separation from the impurity. Test various solvent mixtures of differing polarities. For a moderately polar compound like this compound, start with mixtures of hexanes and ethyl acetate.[21]
-
Use a Gradient Elution: Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities on the column.[18]
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to band broadening and poor separation.
-
Check for Compound Stability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.[17] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel.[17][20]
Problem 3: My compound is not eluting from the column.
Causality & Solution:
This usually indicates that the eluting solvent is not polar enough to move your compound through the stationary phase.[17][22]
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.
-
Check for Insolubility: Your compound may have crashed out at the top of the column if it is not soluble in the initial eluting solvent. Ensure your compound is fully dissolved in the minimum amount of the initial mobile phase before loading it onto the column.
Part 3: Experimental Protocols & Visualization
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution process using TLC to identify which fractions contain your purified product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
Below is a decision tree to guide the selection of an appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
References
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
- Arnold, H. R. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
- Cines, M. R. (1967). Distillation of heat sensitive compounds. U.S. Patent No. 3,309,295. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Püntener, K., et al. (2007). Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives. U.S. Patent Application No. 10/561,855.
-
Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 8). Synthesis of 3-(2-oxocyclohexyl)propanenitrile. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
- May, D. R. (1959). Distillation of heat sensitive compounds. U.S. Patent No. 2,868,696. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2025, August 10). A High-Yielding Preparation of β-Ketonitriles. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Retrieved from [Link]
-
Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
- Google Patents. (n.d.). CN108698983A - Systems and methods for producing nitriles.
-
EBSCO. (n.d.). Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from [Link]
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Unknown. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Unknown. (2024, November 25). Distillation: Principles, Applications and Process Explained. Retrieved from [Link]
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Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heptanenitrile. PubChem. Retrieved from [Link]
-
NG Science. (2024, April 7). Separating Solutions – Distillation [Video]. YouTube. Retrieved from [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of 7-(3-Oxocyclohexyl)heptanenitrile using HPLC-UV
For researchers and professionals in drug development, establishing the purity of a compound is a foundational requirement for reliable downstream applications. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for confirming the purity of 7-(3-Oxocyclohexyl)heptanenitrile. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity analysis.
Introduction: The Analytical Imperative for this compound
This compound, with its distinct ketone and nitrile functionalities, is a valuable building block in synthetic chemistry. The presence of impurities, even in trace amounts, can significantly impact reaction yields, biological activity, and safety profiles in pharmaceutical applications[1][2]. Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure but a critical component of the research and development lifecycle[1].
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power and sensitivity[3]. Coupled with a UV detector, we can leverage the inherent chromophoric nature of the molecule—specifically the carbonyl group of the cyclohexanone ring—for quantification. While the nitrile group itself is a weak chromophore, the ketone moiety provides a suitable handle for UV detection[4].
Foundational Strategy: Reversed-Phase HPLC
The logical starting point for a molecule of intermediate polarity like this compound is reversed-phase (RP) HPLC. In this mode, the stationary phase is nonpolar, and the mobile phase is polar.
-
The Stationary Phase Rationale: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as our primary choice. The long alkyl chains provide a highly nonpolar environment, promoting retention of the analyte based on its hydrophobicity. This allows for excellent separation from more polar impurities (which will elute earlier) and potentially less polar impurities (which will be retained longer).
-
The Mobile Phase Rationale: A combination of water and a miscible organic solvent is standard. We will use acetonitrile over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and its UV transparency at lower wavelengths is superior, offering greater flexibility in detection.
-
The Detection Rationale: The ketone functional group exhibits a weak n→π* electronic transition at higher wavelengths (around 280-300 nm) and a stronger π→π* transition at lower wavelengths. To maximize sensitivity for detecting trace impurities, a lower wavelength, such as 210 nm , is selected. While this can increase baseline noise, it provides the best chance of detecting a broad range of potential impurities[5].
Primary Method: Gradient Elution on a C18 Column
A gradient elution, where the mobile phase composition changes over time, is superior for analyzing samples with unknown impurities[5][6]. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape in a reasonable timeframe.
Experimental Protocol: Method 1
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18.1-22 min: Return to 60% A, 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Workflow for Primary Method Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Comparative Analysis: Exploring Alternative Methodologies
To build confidence in our primary method, we must compare its performance against logical alternatives. This demonstrates specificity and robustness, key tenets of analytical method validation outlined by the International Council for Harmonisation (ICH)[7][8].
Alternative Method 2: Isocratic Elution on a C18 Column
An isocratic method uses a constant mobile phase composition. It is simpler and faster if all impurities are well-resolved near the main peak.
-
Causality: By keeping the mobile phase constant (e.g., 55% Water, 45% Acetonitrile), we can achieve a faster run time. However, this comes at the risk of poor resolution for impurities with very different polarities. Late-eluting nonpolar impurities may show significant peak broadening or not elute at all.
-
Protocol: All parameters are the same as Method 1, except the Mobile Phase is held constant at 55% Water and 45% Acetonitrile for the entire run.
Alternative Method 3: Gradient Elution on a Phenyl-Hexyl Column
Changing the stationary phase is a powerful way to alter selectivity. A Phenyl-Hexyl column contains phenyl groups that can introduce π-π interactions as a separation mechanism, in addition to hydrophobic interactions.
-
Causality: This alternative is particularly useful if impurities containing aromatic rings are suspected. The π-π interactions can selectively retard these impurities, changing their elution order and improving their resolution from the main analyte peak.
-
Protocol: All parameters are the same as Method 1, except the Column is a Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Performance Data and Interpretation
The following table summarizes hypothetical but realistic data from the three methods, assuming the presence of two known impurities: a more polar impurity (Impurity A, potentially a hydrolysis byproduct) and a less polar impurity (Impurity B, potentially an unreacted starting material).
| Parameter | Method 1 (C18, Gradient) | Method 2 (C18, Isocratic) | Method 3 (Phenyl-Hexyl, Gradient) |
| Analyte Retention Time (min) | 10.5 | 8.2 | 9.8 |
| Resolution (Analyte / Impurity A) | 3.5 | 2.1 | 3.2 |
| Resolution (Analyte / Impurity B) | 4.1 | 1.8 | 4.5 |
| Tailing Factor (Analyte) | 1.1 | 1.4 | 1.2 |
| Theoretical Plates (Analyte) | 15,000 | 9,500 | 14,000 |
| Total Run Time (min) | 22.0 | 12.0 | 22.0 |
Interpretation:
-
Method 1 (C18, Gradient): This method provides the best overall performance. It shows excellent resolution for both polar and nonpolar impurities and a high plate count, indicating good column efficiency. The peak shape is also very good (Tailing Factor close to 1.0). This is the most reliable method for comprehensive purity profiling.
-
Method 2 (C18, Isocratic): While significantly faster, this method suffers from compromised resolution, particularly for the late-eluting Impurity B. The lower plate count and higher tailing factor suggest reduced efficiency. This method might be suitable for a rapid, in-process check where only known, early-eluting impurities are monitored.
-
Method 3 (Phenyl-Hexyl, Gradient): This method shows a slight improvement in the resolution of Impurity B, suggesting it may have some aromatic character allowing for beneficial π-π interactions. However, the resolution of Impurity A is slightly decreased. This demonstrates the principle of orthogonal selectivity; this column could be invaluable if a specific impurity proves difficult to resolve on a C18 phase.
System Validation and Troubleshooting
A developed method is only trustworthy if it is validated[9][10][11]. According to ICH guidelines, this involves formally assessing:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components. Comparing chromatograms from different columns (Method 1 vs. 3) helps establish this.
-
Linearity: Demonstrating a proportional response of the detector to varying concentrations of the analyte.
-
Accuracy & Precision: Ensuring the results are close to the true value and are reproducible.
-
Robustness: Showing the method is unaffected by small, deliberate changes in parameters (e.g., flow rate ±10%, column temperature ±5°C).
Troubleshooting Common HPLC Issues
Caption: A logical guide for troubleshooting HPLC issues.
Conclusion and Recommendation
Based on a comprehensive comparison, the Primary Method (Gradient Elution on a C18 Column) is recommended for the routine purity analysis of this compound. It offers the best balance of resolution, sensitivity, and efficiency for detecting a wide range of potential impurities. While the isocratic method offers speed, it sacrifices too much resolving power for formal purity confirmation. The Phenyl-Hexyl column serves as an excellent orthogonal method to be used during method development or for troubleshooting challenging separations. By understanding the scientific principles behind these choices, researchers can confidently implement and adapt this methodology to ensure the quality and integrity of their work.
References
-
PubChem. (n.d.). Heptanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Kubik, Ł., et al. (2019). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. Molecules, 24(9), 1747. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
-
Cardeal, Z. L., & de Souza, P. P. (2009). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]
-
Kaliszan, R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]
-
Patel, S., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 113-119. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Gherman, S. M., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Martini, P., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Asia Oceania Journal of Nuclear Medicine & Biology, 8(2), 107-115. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxocyclohexanepropiononitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Lab Manager. (2023). HPLC in Pharmaceutical Applications and the Pharmaceutical Industry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Heptanonitrile (CAS 629-08-3). Retrieved from [Link]
-
Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). heptane nitrile. Retrieved from [Link]
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A Researcher's Guide to Spectroscopic Differentiation of 7-(3-Oxocyclohexyl)heptanenitrile Isomers
In the landscape of drug development and materials science, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of the isomers of 7-(3-Oxocyclohexyl)heptanenitrile, offering a strategic approach for researchers to distinguish between these closely related structures.
The core of this analysis lies in the stereochemistry of the substituted cyclohexanone ring. The heptanenitrile substituent at the C3 position can be either in an axial or equatorial position, leading to cis and trans diastereomers. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently identify and differentiate these isomers.
The Structural Challenge: Axial vs. Equatorial Substitution
The conformational isomers of this compound are in equilibrium, but the bulky heptanenitrile group will have a strong preference for the more stable equatorial position to minimize steric hindrance. However, synthetic routes can often yield a mixture of isomers, necessitating robust analytical methods for their differentiation. The key to distinguishing these isomers lies in how the axial or equatorial orientation of the substituent influences the local electronic environment, which is detectable by various spectroscopic techniques.
Caption: Conformational isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing stereoisomers. The chemical shift and coupling constants of the protons on the cyclohexanone ring are highly sensitive to their spatial orientation.
¹H NMR Spectroscopy: Probing Proton Environments
The most significant diagnostic signal in the ¹H NMR spectrum will be the proton at the C3 position (the methine proton).
-
Axial Proton: When the C3 proton is in an axial position (meaning the heptanenitrile substituent is equatorial), it will typically exhibit large axial-axial couplings (J ≈ 8-13 Hz) to the adjacent axial protons at C2 and C4. This will result in a well-defined triplet of triplets or a complex multiplet.
-
Equatorial Proton: Conversely, if the C3 proton is equatorial (substituent is axial), it will have smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a broader, less resolved multiplet.
Furthermore, the chemical shift of the C3 proton is expected to be further downfield in the equatorial isomer due to deshielding effects.
¹³C NMR Spectroscopy: A Complementary View
The ¹³C NMR spectrum provides additional evidence. The carbon of the cyclohexanone ring bearing the substituent (C3) will have a slightly different chemical shift depending on the substituent's orientation. More notably, the chemical shifts of the other ring carbons, particularly C2 and C4, will be influenced by steric compression, a phenomenon known as the gamma-gauche effect. An axial substituent will cause a shielding (upfield shift) of the gamma carbons (C1 and C5 in this case) compared to an equatorial substituent.
Hypothetical NMR Data Comparison
| Assignment | Equatorial Isomer (Predicted δ) | Axial Isomer (Predicted δ) | Key Differentiating Feature |
| ¹H NMR | |||
| C3-H | ~2.5 ppm (multiplet) | ~2.1 ppm (broad multiplet) | Chemical shift and coupling pattern |
| Cyclohexyl Protons | 1.2 - 2.4 ppm | 1.2 - 2.3 ppm | Subtle shifts in other ring protons |
| Heptanenitrile Protons | 0.9 - 2.3 ppm | 0.9 - 2.3 ppm | Largely unaffected |
| ¹³C NMR | |||
| C=O | ~210 ppm | ~210 ppm | Unlikely to differ significantly |
| C3 | ~50 ppm | ~47 ppm | Downfield shift for equatorial substituent |
| C1, C5 | ~42 ppm | ~39 ppm | Gamma-gauche shielding in axial isomer |
| C≡N | ~120 ppm | ~120 ppm | Unlikely to differ |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Caption: A typical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an excellent tool for confirming the presence of the key functional groups in this compound, but it is generally less effective for distinguishing between stereoisomers.
The two most prominent and diagnostic peaks will be:
-
C=O Stretch: A strong, sharp absorption band in the region of 1715 cm⁻¹ is characteristic of a six-membered ring ketone.[1]
-
C≡N Stretch: A medium-intensity, sharp absorption around 2240-2260 cm⁻¹ is indicative of a nitrile group.[2][3][4]
While subtle shifts in the C-H bending frequencies of the cyclohexyl ring might occur between isomers, these are often difficult to resolve and interpret definitively.
Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | ~1715 | Strong |
| Nitrile | C≡N Stretch | 2240 - 2260 | Medium |
| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the salt plates/KBr.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Insights into Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak (M⁺) will be identical for both isomers, there may be subtle differences in the relative abundances of fragment ions.
The primary fragmentation pathways for cyclic ketones are α-cleavage and McLafferty rearrangement.[5][6][7][8]
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[6][8] For this compound, this would involve the breaking of the C1-C2 or C1-C6 bonds of the cyclohexanone ring.
-
McLafferty Rearrangement: This rearrangement requires a γ-hydrogen to be transferred to the carbonyl oxygen.[6][7][8] In this molecule, hydrogens on the heptanenitrile chain could potentially participate in such a rearrangement.
The stereochemistry of the substituent could influence the kinetics of these fragmentation reactions, potentially leading to different relative ion intensities in the mass spectra of the isomers. However, these differences are often subtle and may not be sufficient for unambiguous identification without authentic standards for comparison.
Expected Key Fragments in Mass Spectrometry
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 207 | [M]⁺ | Molecular Ion |
| 166 | [M - C₃H₅]⁺ | α-cleavage |
| 98 | [C₆H₁₀O]⁺ | Cleavage of the substituent |
| 55 | [C₃H₃O]⁺ | Characteristic fragment of cyclic ketones[5] |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, as it induces fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
A Self-Validating Approach
The most trustworthy structural elucidation comes from a multi-technique approach.
Caption: A self-validating workflow for isomer identification.
By using IR to confirm the presence of the ketone and nitrile, MS to verify the molecular weight, and NMR to definitively establish the stereochemistry, researchers can be highly confident in their structural assignments.
References
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. GCMS Section 6.11.2 [people.whitman.edu]
- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of 7-(3-Oxocyclohexyl)heptanenitrile and Its Analogs
Abstract
The quest for novel therapeutic agents necessitates a systematic and scientifically rigorous approach to screening new chemical entities. This guide focuses on 7-(3-Oxocyclohexyl)heptanenitrile, a compound with a unique structural motif for which the biological activity is not widely reported. We present a comprehensive, tiered strategy for screening this lead compound and its rationally designed analogs to uncover potential therapeutic applications. This document provides not just protocols, but the causal reasoning behind experimental choices, establishing a self-validating framework for researchers in drug discovery. We will explore potential activities based on the compound's core structures—a cyclohexanone ring and a nitrile group—which are present in numerous bioactive molecules.[1][2][3][4] The proposed screening cascade encompasses primary assays for broad cytotoxicity and antimicrobial effects, followed by secondary, more specific assays to investigate anti-inflammatory potential and confirm initial hits. Finally, we outline a path toward elucidating the mechanism of action, focusing on pathways like NF-κB, which are frequently implicated in the activities of similar chemical scaffolds.[5][6]
Introduction: Rationale for Screening
While this compound itself is a novel scaffold with limited published data, its constituent functional groups provide a strong rationale for a broad biological activity screen.
-
The Cyclohexanone Moiety: Cyclohexane and cyclohexanone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][7] This structural unit is a key component in many natural products and synthetic drugs, suggesting that the cyclohexanone ring in our lead compound could serve as a pharmacophore.[8][9]
-
The Nitrile Group: The nitrile group is a versatile functional group found in over 30 FDA-approved drugs.[3][4] Its incorporation into a molecule can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[3][4][10] It often acts as a bioisostere for carbonyl groups or halogens, participating in crucial hydrogen bonding and polar interactions with biological targets.[10][11]
Given these precedents, a screening strategy targeting cancer, microbial infections, and inflammation offers a high probability of identifying valuable biological activity.
Analog Design and Library Generation
To explore the structure-activity relationship (SAR), a small, focused library of analogs should be synthesized. The design should probe the importance of each part of the parent molecule:
-
Analog A (Keto-group modification): Reduction of the ketone to a hydroxyl group to assess the role of the carbonyl in activity.
-
Analog B (Linker modification): Shortening the heptanenitrile chain to a pentanenitrile to determine the optimal linker length.
-
Analog C (Ring modification): Introduction of a double bond in the cyclohexanone ring (cyclohexenone) to evaluate the effect of conformational rigidity and electronic properties.[8]
-
Analog D (Nitrile replacement): Replacement of the nitrile with a carboxylic acid or amide to probe the necessity of the nitrile group for bioactivity.
This targeted set allows for a systematic evaluation of how structural changes impact biological function.
A Tiered Approach to Biological Screening
A hierarchical screening cascade is the most efficient method for identifying and validating hits. This approach minimizes resource expenditure by using broad, high-throughput assays initially, followed by more complex, targeted assays for promising candidates.
Caption: A tiered workflow for screening this compound and its analogs.
Experimental Protocols & Data Interpretation
Tier 1: Primary Cytotoxicity Screening
Causality: The first step in drug discovery is to assess general toxicity and potential anticancer activity.[12] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[13][14][15] By screening against both cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293), we can simultaneously identify cytotoxic potential and initial selectivity.[16] A compound that is toxic to all cell types is a poor drug candidate, whereas one that selectively kills cancer cells is highly promising.
Protocol: MTT Cell Viability Assay [17][18]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare stock solutions of the parent compound and its analogs in DMSO. Dilute to a final screening concentration (e.g., 50 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[17] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][18] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic activity.
Tier 1: Primary Antimicrobial Screening
Causality: The agar well diffusion method is a simple, cost-effective, and widely used technique for preliminary screening of antimicrobial activity.[20][21][22] It provides a clear qualitative (and semi-quantitative) result by showing a zone of growth inhibition where the compound has diffused into the agar and is effective against the microorganism.[23] We will test against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and a fungus (Candida albicans) to assess the breadth of activity.
Protocol: Agar Well Diffusion Assay [22][23]
-
Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[23]
-
Well Creation: Aseptically create wells (6 mm diameter) in the agar plate using a sterile cork borer.[22][24]
-
Compound Addition: Add a fixed volume (e.g., 50 µL) of the test compounds (at a concentration of 1 mg/mL in DMSO) into the wells. Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Tier 2: Secondary Anti-Inflammatory Screening
Causality: If a compound shows selective cytotoxicity against cancer cells, it is prudent to investigate other relevant pathways. Inflammation is intrinsically linked to cancer progression, and many anticancer agents also possess anti-inflammatory properties.[25] Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various cancers.[25][26] A fluorometric or colorimetric COX-2 inhibitor screening assay provides a direct measure of the compound's ability to block this key pro-inflammatory enzyme.[27][28][29]
Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [28]
-
Reagent Preparation: Follow the manufacturer's instructions for a commercial COX-2 inhibitor screening kit (e.g., from Sigma-Aldrich or Abcam). This typically involves preparing an assay buffer, a probe solution, and the human recombinant COX-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.[26]
-
Initiation: Start the reaction by adding arachidonic acid, the substrate for COX-2.[28]
-
Incubation & Measurement: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time. The assay measures the peroxidase activity of COX, which generates a fluorescent product from the probe.[28] Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).[26]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Potent inhibitors will show a significant decrease in fluorescence compared to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Comparative Data Analysis
All quantitative data should be summarized in tables for clear comparison. This allows for rapid identification of the most potent and selective analogs, guiding the next steps in the drug development process.
Table 1: Primary Screening Results for this compound and Analogs
| Compound | % Viability (MCF-7) at 50 µM | % Viability (HEK293) at 50 µM | Zone of Inhibition (mm) vs. S. aureus |
| Parent | 45.2 ± 3.1 | 88.7 ± 4.5 | 14 ± 1 |
| Analog A | 92.1 ± 5.6 | 95.4 ± 3.8 | 7 ± 1 |
| Analog B | 65.8 ± 4.2 | 91.2 ± 5.1 | 11 ± 0.5 |
| Analog C | 21.5 ± 2.5 | 75.3 ± 6.2 | 18 ± 1 |
| Analog D | 89.5 ± 6.1 | 93.1 ± 4.9 | 6 ± 1 |
| Doxorubicin | 15.7 ± 1.9 | 25.1 ± 2.8 | N/A |
| Ciprofloxacin | N/A | N/A | 25 ± 1 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Interpretation: From this hypothetical data, Analog C emerges as the most promising candidate. It shows the highest cytotoxicity against the MCF-7 cancer cell line while maintaining relatively low toxicity against the non-cancerous HEK293 line, indicating favorable selectivity. It also displays the most potent antibacterial activity. Analog A, lacking the ketone, is inactive, highlighting the importance of the carbonyl group.
Mechanism of Action: Investigating the NF-κB Pathway
Causality: The Nuclear Factor kappa-B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[30][31] Its dysregulation is linked to both cancer and chronic inflammatory diseases.[5][6] Given that our lead candidate (Analog C) shows both anticancer and potential anti-inflammatory activity, investigating its effect on the NF-κB pathway is a logical next step. The canonical pathway is activated by stimuli like TNF-α, leading to the degradation of the inhibitor IκBα and the translocation of the p65/p50 dimer to the nucleus to activate pro-inflammatory gene transcription.[5][30]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
